molecular formula C21H20ClFN4O3 B2472055 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 1797123-68-2

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No. B2472055
CAS RN: 1797123-68-2
M. Wt: 430.86
InChI Key: DVOOCXWIUUSUQY-UHFFFAOYSA-N
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Description

The compound “N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .

Scientific Research Applications

Pharmacokinetics and Cancer Treatment

  • Compound 1, which includes a similar structure, was found to be a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with potential application for the treatment of cancer. However, its pharmacokinetics in mice indicated high clearance and short half-life, necessitating modifications to improve stability and efficacy (Teffera et al., 2013).

Synthesis and Antagonist Activity

  • The synthesis of similar compounds with 5-HT2 antagonist activity is noted. These include various benzofurans and benzo[b]thiophenes, which were synthesized to explore their potential in neurotransmitter regulation (Watanabe et al., 1993).

Role in Compulsive Food Consumption

  • Research on compounds structurally similar to the subject compound has been conducted to evaluate their effects in models of binge eating and compulsive food consumption in rats. These studies provide insights into the role of certain chemical receptors in such behaviors (Piccoli et al., 2012).

Development of COX2 Inhibitors

  • Novel oxazines, including compounds structurally related to the query, have been synthesized and shown to specifically target cyclooxygenase 2 (COX2). This has implications for developing anti-inflammatory therapies (Srinivas et al., 2015).

Antimicrobial Activity

  • Synthesis of derivatives with benzothiophen and benzoisothiazole structures have shown notable antimicrobial activity, particularly against certain bacterial strains. This highlights the potential of these compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Selective Agonists at Receptors

  • Investigations into 2-pyridinemethylamine derivatives, structurally akin to the query compound, have led to the identification of selective and potent agonists at 5-HT1A receptors. These findings are significant for the development of new drugs with antidepressant potential (Vacher et al., 1999).

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c22-15-11-14(5-6-16(15)23)25-20(29)19(28)24-12-13-7-9-27(10-8-13)21-26-17-3-1-2-4-18(17)30-21/h1-6,11,13H,7-10,12H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOOCXWIUUSUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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